4-Hydroxybenzaldehyde oxime

説明

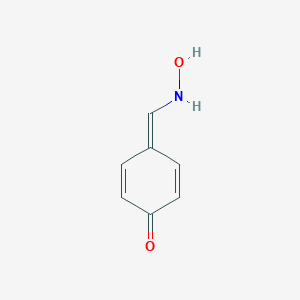

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEARAFLOCEYHX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-06-9 | |

| Record name | 4-Hydroxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 Hydroxybenzaldehyde Oxime

Optimized Synthesis Protocols for 4-Hydroxybenzaldehyde (B117250) Oxime from 4-Hydroxybenzaldehyde

The conversion of 4-hydroxybenzaldehyde to its corresponding oxime is a fundamental reaction that has been the subject of extensive optimization research. Modern protocols aim to maximize yield and purity while minimizing environmental impact and reaction times.

Green Chemistry Approaches: Catalyst-Free and Environmentally Benign Conditions (e.g., Mineral Water-Mediated Synthesis)

In alignment with the principles of green chemistry, recent research has focused on developing environmentally friendly synthetic routes for 4-hydroxybenzaldehyde oxime. univpancasila.ac.id A significant breakthrough has been the use of mineral water as a reaction medium, which can eliminate the need for traditional organic solvents and catalysts. ias.ac.in One study demonstrated that the reaction of 4-hydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride in a mineral water/methanol mixture (v/v=1/1) at room temperature yields this compound in as little as 10 minutes with an 80% yield. ias.ac.in This method is not only economical and practical but also significantly reduces the environmental footprint of the synthesis. ias.ac.in

The use of mineral water is believed to facilitate the reaction due to its dissolved mineral content, which can influence the reaction environment's pH and ionic strength. ias.ac.in This approach represents a substantial improvement over methods requiring harsher conditions or less environmentally benign solvents.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Solvent/Medium | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| Mineral Water-Mediated | Mineral Water/Methanol | None | 10 min | 80% | ias.ac.in |

| Conventional | Aqueous NaOH/Water | None (Base-mediated) | Overnight | Not Specified | researchgate.net |

| Water/Methanol | Water/Methanol | None | 30 min | 85% | ias.ac.in |

Kinetic and Thermodynamic Parameters Influencing Reaction Efficiency and Stereoselectivity

The efficiency of oxime formation is governed by several kinetic and thermodynamic factors. The reaction proceeds through a two-step mechanism: the initial formation of a carbinolamine intermediate followed by its dehydration to the oxime. researchgate.net Under acidic and neutral conditions, the dehydration of this intermediate is typically the rate-determining step. researchgate.net

The pH of the reaction medium is a critical parameter. Studies on similar aldehydes show a distinct pH-rate profile, where the reaction rate is highly dependent on hydrogen ion concentration. researchgate.net Furthermore, the ionic strength of the medium can influence reaction kinetics. For instance, research on oxime formation has shown that increasing the concentration of sodium chloride (saline) can accelerate the reaction rate, an effect attributed to the stabilization of the charged transition state during the rate-limiting dehydration step. researchgate.net A 7.3-fold rate increase was observed with the addition of 1M NaCl in one study.

Thermodynamic parameters, such as the pKa of the oxime's hydroxyl group, also play a role. Quantum mechanics calculations on similar oximes have estimated pKa values in the range of 7.1 to 7.4, indicating they can be deprotonated under physiological conditions, which can be a factor in enzyme-catalyzed reactions. acs.org

Mechanistic Elucidation of Oxime Formation Pathways under Various Catalytic Conditions

The mechanism of oxime formation from an aldehyde and hydroxylamine involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming an unstable carbinolamine (also known as an amino-alcohol) intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. researchgate.net

General Mechanism:

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH) attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde.

Proton Transfer: A proton is transferred, leading to a neutral carbinolamine intermediate.

Dehydration: This carbinolamine is then protonated (often by an acid catalyst or the reaction medium), making the hydroxyl group a good leaving group (water). The subsequent elimination of water, which is the rate-limiting step, forms the final oxime product. researchgate.netresearchgate.net

Under general acid catalysis, the Brønsted exponent (α) value of 0.66 for a similar reaction further supports that the rate-determining step is carbinolamine dehydration. researchgate.net In enzyme-catalyzed reductions of oximes, the binding mode is crucial, with the oxime's hydroxyl group often interacting with active site residues like histidines, which can stabilize the oximate anion and influence the reaction pathway. acs.org

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound scaffold serves as a versatile platform for creating a wide range of derivatives, including O-substituted compounds and complex polymers. These modifications are pursued to develop new materials for various applications.

Synthesis of O-Substituted Oxime Derivatives (e.g., O-Esters, O-Ethers)

The hydroxyl group of the oxime moiety (C=N-OH) can be readily functionalized to produce O-substituted derivatives such as O-ethers and O-esters. These derivatives are often synthesized to explore their potential biological activities or as intermediates for more complex molecules. researchgate.netresearchgate.net

O-Ether Synthesis: O-ethers of this compound can be prepared through several routes. One industrial method involves a transoximation reaction where 4-hydroxybenzaldehyde is reacted with a ketoxime O-ether, such as methyl isobutyl ketoxime O-methyl ether, in the presence of an acid catalyst like sulfuric acid. google.comgoogle.com This process can achieve high yields, with one example reporting a 93% yield of 4-hydroxy-benzaldoxime O-methyl ether. google.com Another approach involves the reaction of the oxime with alkyl halides in the presence of a base. jocpr.com

O-Ester Synthesis: O-esters are typically synthesized by reacting the oxime with acyl chlorides or acid anhydrides. researchgate.netmdpi.com For example, a series of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime esters were synthesized to evaluate their antifungal and antibacterial activities. researchgate.net These reactions are often carried out in the presence of a base to neutralize the HCl formed. mdpi.com

Table 2: Examples of O-Substituted this compound Derivatives

| Derivative Type | Reactants | Conditions | Product Example | Reference |

|---|---|---|---|---|

| O-Methyl Ether | 4-Hydroxybenzaldehyde, Methyl isobutyl ketoxime O-methyl ether | H₂SO₄ catalyst, 100°C, 6 hours | 4-Hydroxy-benzaldoxime O-methyl ether | google.comgoogle.com |

| O-Benzyl Ether | Polyhydroxybenzaldehyde, O-benzylhydroxylamine hydrochloride | Methanol/Water, Room Temperature, 1 hour | (E)-Polyhydroxy substituted benzaldehyde (B42025) O-(benzyl) oximes | nih.gov |

| O-Acyl Ester | Vanillin oxime, Acyl chlorides | Not specified | Vanillin oxime-N-O-alkanoates | researchgate.net |

| O-Benzoyl Ester | 3-Caren-5-one oxime, Benzoyl chloride | Not specified | 3-Caren-5-one O-(benzoyl) oxime | mdpi.com |

Condensation Polymerization Leading to this compound-Formaldehyde Copolymers and Terpolymers

This compound can act as a monomer in condensation polymerization reactions, typically with formaldehyde (B43269) and other co-monomers, to produce copolymers and terpolymers. researchgate.netresearchgate.net These resins often exhibit interesting properties, such as thermal stability and biological activity. researchgate.net

The synthesis is generally carried out via acid-catalyzed polycondensation. researchgate.netresearchgate.net For instance, terpolymers have been synthesized by reacting this compound (HBO), formaldehyde (F), and a substituted acetophenone (B1666503) (A) as a co-monomer. researchgate.netresearchgate.net The reaction involves refluxing the monomers in a specific molar ratio with an acid catalyst, such as 6 M HCl, at temperatures between 100-120°C for several hours. researchgate.net The resulting solid resin is then isolated and purified. tandfonline.com

Characterization of these polymers using techniques like Gel Permeation Chromatography (GPC) has shown molecular weights in the range of 2966 to 4390 g/mol , with a polydispersity index (PDI) around 1.40-1.45. researchgate.netresearchgate.net The thermal stability of these materials has also been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netresearchgate.net

Table 3: Synthesis and Properties of this compound-Based Terpolymers

| Terpolymer System | Co-monomer | Catalyst | Conditions | Molecular Weight (Mn) | Reference |

|---|---|---|---|---|---|

| HBO-F-Acetophenone | Chloro-acetophenone | HCl | 100-120°C, 8-10 hours | 3354 | researchgate.net |

| HBO-F-Acetophenone | Bromo-acetophenone | HCl | 100-120°C, 8-10 hours | 4390 | researchgate.net |

| HBO-F-Acetophenone | Methoxy-acetophenone | HCl | 100-120°C, 8-10 hours | 3478 | researchgate.net |

| HBO-F-Acetophenone | Methyl-acetophenone | HCl | 100-120°C, 8-10 hours | 2966 | researchgate.net |

| 4-HBFB | Biuret | NaOH | 120°C, 3 hours | Not Specified | orientjchem.org |

Transformation into Nitrile Analogues via Dehydration Reactions

The dehydration of aldoximes to their corresponding nitriles is a fundamental transformation in organic synthesis, and this compound serves as a substrate for various methodologies aimed at achieving this conversion efficiently. This process involves the elimination of a water molecule from the oxime functional group. Research has focused on developing mild and effective dehydrating agents to circumvent the harsh conditions associated with traditional methods, which can be detrimental to sensitive functional groups like the phenolic hydroxyl group in this compound.

A significant advancement in this area is the use of acid salts, which offer a less corrosive and more selective alternative to strong acid catalysts. google.com For instance, the reaction of this compound with sodium bisulfate in a solvent like xylene has been shown to produce 4-hydroxybenzonitrile (B152051) in high yield and conversion. google.com This method is advantageous as it minimizes the formation of aldehyde byproducts and simplifies the purification process by avoiding the need for acid neutralization. google.com

Other modern synthetic protocols also facilitate this transformation under specific conditions. For example, the application of Mitsunobu reaction conditions, potentially enhanced by sonication, has been observed to cause the dehydration of the oxime to its nitrile counterpart. unisi.it The formation of a nitrile can also occur as a subsequent step after the initial formation of an oxime intermediate within a reaction sequence. amazonaws.com The efficiency of the dehydration can be influenced by factors such as the catalyst, solvent, and reaction temperature.

The table below summarizes various catalysts and conditions employed for the dehydration of this compound.

| Catalyst/Reagent | Solvent | Conditions | Product | Observations | Reference |

| Sodium Bisulfate | Xylenes | Reflux | 4-Hydroxybenzonitrile | High yield and conversion, minimizes aldehyde byproduct. | google.com |

| Mitsunobu Reagents | Ph2O | Microwave irradiation | Dehydrated nitrile product | Dehydration observed under Mitsunobu conditions. | unisi.it |

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. This compound has been utilized as a key building block in such reactions, particularly in the synthesis of complex polymeric structures.

The design of multicomponent systems is a significant challenge in crystal engineering, where understanding the interplay of intermolecular interactions is crucial for predicting the formation of desired supramolecular structures. researchgate.net

The table below details an example of a multicomponent reaction involving this compound.

| Reaction Type | Reactants | Conditions | Product | Key Findings | Reference |

| Terpolymerization (Condensation) | 1. This compound 2. Formaldehyde 3. Substituted Acetophenone | 100-120°C | Terpolymer | Produces a polymer with molecular weights in the range of 2966-4370; allows for modification of physical properties. | researchgate.net |

Sophisticated Spectroscopic Characterization and Structural Investigations of 4 Hydroxybenzaldehyde Oxime

High-Resolution Vibrational Spectroscopy for Bond Analysis

High-resolution vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed analysis of bond vibrations within the 4-Hydroxybenzaldehyde (B117250) oxime molecule. These methods provide a molecular fingerprint, allowing for the identification and characterization of its various functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures of Functional Groups

The FT-IR spectrum of 4-Hydroxybenzaldehyde oxime, typically recorded using a KBr pellet, reveals distinct peaks corresponding to its key functional groups. A prominent broad band is observed in the region of 3250-3400 cm⁻¹, which is characteristic of the O–H stretching vibration of the phenolic hydroxyl group. The presence of the oxime functional group is confirmed by a sharp absorption band around 1630 cm⁻¹, attributed to the C=N stretching vibration. Another significant peak, appearing near 1280 cm⁻¹, corresponds to the N–O stretching vibration of the oxime moiety.

The aromatic nature of the compound is evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring observed in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also contribute to the complexity of the spectrum in the lower frequency regions.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| O–H stretch | 3250 - 3400 | Phenolic OH |

| C=N stretch | ~1630 | Oxime |

| N–O stretch | ~1280 | Oxime |

| Aromatic C-H stretch | >3000 | Aromatic Ring |

| Aromatic C=C stretch | 1600 - 1450 | Aromatic Ring |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a complementary perspective to FT-IR for analyzing the vibrational modes of this compound. While FT-IR is sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar or weakly polar bonds. For a molecule to be Raman active, a change in the molecular polarizability must occur during the vibration.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are typically strong. The C=N stretching vibration of the oxime group also gives rise to a distinct Raman band. Vibrations involving heavier atoms and multiple bonds, such as the C-C skeletal modes of the benzene (B151609) ring, are also readily observed. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes, providing a comprehensive understanding of the molecule's bonding framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular architecture of this compound. Through various NMR experiments, the chemical environments of individual protons and carbon atoms can be determined, and their connectivity can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons present in the molecule. iastate.edu When recorded in a solvent like DMSO-d₆, the spectrum exhibits several key signals.

A singlet, typically observed at a high chemical shift around δ 10.7 ppm, is assigned to the acidic proton of the phenolic hydroxyl group (-OH). Another distinct singlet, found further downfield around δ 8.2 ppm, corresponds to the proton of the oxime functional group (CH=N). The aromatic protons on the benzene ring appear as a multiplet in the region of δ 6.8–7.4 ppm. The integration of these signals confirms the presence of one phenolic proton, one oxime proton, and four aromatic protons. The coupling patterns within the aromatic multiplet can provide further information about the substitution pattern on the benzene ring.

Table 2: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | ~10.7 | Singlet |

| Oxime CH=N | ~8.2 | Singlet |

| Aromatic H | 6.8 - 7.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of this compound provides a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The carbon atom of the oxime group (C=N) typically resonates in the downfield region of the spectrum. The carbon atom attached to the phenolic hydroxyl group (C-OH) also shows a characteristic downfield shift due to the electronegativity of the oxygen atom. The remaining aromatic carbons appear in the typical aromatic region of the spectrum, with their specific chemical shifts influenced by the positions of the hydroxyl and oxime substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N | Downfield region |

| C-OH | Downfield region |

| Aromatic C | Aromatic region |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity between atoms. researchgate.netuni-duesseldorf.degithub.ioyoutube.comescholarship.org

A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the sequence of protons in the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. For this compound, this method confirms its molecular identity and provides insights into its chemical stability.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent peak corresponding to the molecular ion [M]⁺. The experimentally determined monoisotopic mass is 137.047678466 Da, which aligns with the calculated molecular formula C₇H₇NO₂. nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the top peak observed is at a mass-to-charge ratio (m/z) of 137, confirming the molecular weight of the intact molecule. nih.gov

Further analysis using computational prediction models provides data on various adducts that can be formed in the mass spectrometer. These predicted values are crucial for identifying the compound in complex matrices under different ionization conditions.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table presents predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for common adducts of this compound, calculated using computational models.

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.05496 | 124.0 |

| [M+Na]⁺ | 160.03690 | 132.3 |

| [M+K]⁺ | 176.01084 | 130.3 |

| [M+NH₄]⁺ | 155.08150 | 145.0 |

| [M-H]⁻ | 136.04040 | 126.9 |

Data sourced from PubChemLite. uni.lu

While detailed public data on the specific fragmentation pathways of underivatized this compound is limited, the molecular ion peak's stability is a key characteristic. Analysis often involves derivatization, for example with trimethylsilyl (B98337) (TMS) groups, to increase volatility for GC-MS, which results in a different fragmentation pattern based on the derivatized structure. nist.gov

X-ray Crystallography for Three-Dimensional Structural Determination

The solid-state structure of this compound has been meticulously determined by single-crystal X-ray diffraction. nih.govresearchgate.net Analysis of a suitable single crystal provides a detailed crystallographic model of the compound. The crystal structure data reveals a monoclinic crystal system, belonging to the space group P 1 2₁/c 1. nih.govugr.es This specific space group indicates a centrosymmetric arrangement of the molecules in the unit cell.

The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal, were determined at a temperature of 122 K. nih.govresearchgate.net

Table 2: Crystallographic Data for (E)-4-Hydroxybenzaldehyde Oxime This table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 6.806 Å |

| b | 6.0157 Å |

| c | 15.744 Å |

| α | 90 ° |

| β | 94.82 ° |

| γ | 90 ° |

Data sourced from the Crystallography Open Database (COD Number: 1559405) and PubChem, referencing the work of Jerslev, B., and Larsen, S. (1992). nih.govugr.es

The oxime functional group (C=N-OH) can exist as one of two geometric isomers, (E) or (Z), based on the orientation of the hydroxyl group relative to the carbon-nitrogen double bond. X-ray diffraction studies unequivocally show that this compound crystallizes exclusively as the (E)-isomer in the solid state. nih.govresearchgate.net The IUPAC name for this compound is 4-[(E)-hydroxyiminomethyl]phenol, which explicitly denotes this configuration. nih.gov

In the (E) configuration, the hydroxyl group of the oxime is oriented trans (opposite side) to the benzene ring, relative to the C=N double bond. This conformation is generally the more thermodynamically stable of the two isomers for benzaldehyde (B42025) oximes due to reduced steric hindrance. The planarity of the molecule is a significant feature, with the benzene ring and the oxime group being nearly coplanar. This planarity facilitates efficient crystal packing and the formation of strong intermolecular interactions.

The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. nih.govmdpi.com These interactions are the primary force governing the supramolecular assembly of the molecules in the crystal lattice. The presence of both a phenolic hydroxyl group (-OH) and an oxime group (-NOH) makes the molecule an effective hydrogen bond donor and acceptor.

The most significant interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···N hydrogen bonds. researchgate.net In this arrangement, the phenolic hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of the oxime group of a neighboring molecule. This interaction creates a stable, planar dimeric unit which serves as the fundamental building block of the crystal structure. These dimers are then further assembled into a more extensive three-dimensional network, creating a highly ordered and stable crystalline solid. mdpi.com The strength and directionality of these hydrogen bonds are critical in stabilizing the observed (E)-conformation in the solid state.

Coordination Chemistry and Metal Complexation of 4 Hydroxybenzaldehyde Oxime

Design and Synthesis of Metal Complexes Utilizing 4-Hydroxybenzaldehyde (B117250) Oxime as a Ligand

4-Hydroxybenzaldehyde oxime is a versatile organic compound that serves as an effective ligand in coordination chemistry. cymitquimica.com Its structure, featuring a phenolic hydroxyl group and an oxime moiety, allows for the formation of stable chelate rings with a variety of metal ions. The design and synthesis of metal complexes with this ligand are driven by the potential applications of the resulting compounds in fields such as catalysis and materials science.

This compound and similar phenolic oximes typically act as bidentate ligands. Coordination with a metal ion usually occurs after the deprotonation of the phenolic hydroxyl group (-OH), leading to the formation of a bond between the metal and the phenolate oxygen. The second coordination site is the nitrogen atom of the oxime group (-C=N-OH). This chelation results in the formation of a stable six-membered ring.

In some instances, particularly in the formation of polynuclear complexes, the oxime group's oxygen atom can also participate in coordination, acting as a bridge between two metal centers. The primary coordination mode, however, involves the phenolate oxygen and the imino nitrogen. For example, in a copper(II) complex with a similar Schiff base ligand, the metal center is coordinated by the phenolate oxygen and the imine nitrogen, forming a stable structure. researchgate.net Similarly, Ni(II) has been shown to be four-coordinated by the phenolate oxygen and imine nitrogen atoms from two deprotonated oxime-type ligands. asianpubs.org This bidentate O, N chelation is a common feature for this class of ligands when forming mononuclear complexes. scispace.com

The synthesis of transition metal complexes with this compound generally follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A common synthetic protocol involves the following steps:

Dissolving the this compound ligand in a hot alcoholic solvent, such as ethanol (B145695) or methanol.

Separately, dissolving the corresponding metal salt (e.g., chloride, acetate, or sulfate) in the same solvent, often with gentle heating.

Adding the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of metal to ligand is typically 1:2 for the formation of ML2 type complexes.

The reaction mixture is then refluxed for a period ranging from one to several hours to ensure the completion of the reaction. nih.gov

Upon cooling the reaction mixture to room temperature, the solid metal complex often precipitates out.

The resulting precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over a drying agent like anhydrous CaCl2.

This general method has been successfully applied to synthesize complexes of Cu(II), Ni(II), and Zn(II). For instance, a Cu(II) complex was synthesized by reacting a methanolic solution of a similar phenolic oxime ligand with copper(II) chloride in the presence of a base like triethylamine (TEA) to facilitate deprotonation. nih.gov Likewise, complexes of Co(II), Mn(II), and Cd(II) with related Schiff base ligands derived from p-hydroxybenzaldehyde have been prepared using similar methodologies. researchgate.netorientjchem.orgijcrt.org While specific synthesis reports for Fe(II), Pd(II), and Hg(II) with this compound are less common in the surveyed literature, this general synthetic strategy is broadly applicable to a wide range of transition metal ions.

The electronic properties of the substituents on the benzaldehyde (B42025) ring play a crucial role in modulating the properties of the ligand and the resulting metal complexes. In this compound, the hydroxyl (-OH) group at the para-position is an electron-donating group. This group increases the electron density on the aromatic ring through resonance effects.

This increased electron density has several implications:

Acidity of the Phenolic Proton: The electron-donating nature of the para-hydroxyl group can influence the pKa of the phenolic proton. This affects the ease of deprotonation during complex formation.

Coordinating Ability: The enhanced electron density on the phenolate oxygen, once deprotonated, can lead to the formation of stronger metal-oxygen bonds, thereby increasing the stability of the metal complex.

Studies on related Schiff base complexes have shown that the nature of substituents significantly impacts their spectroscopic properties and electrochemical behavior. researchgate.net The presence of the hydroxyl group is fundamental to the primary chelation mechanism and the stability of the formed complexes.

Characterization of this compound Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, bonding, and electronic properties of the synthesized metal complexes. These methods provide critical insights into how the ligand coordinates to the metal center and the resulting geometry of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand are compared to those of the metal complexes to identify shifts that indicate bond formation.

ν(O-H): The free ligand exhibits a broad band corresponding to the stretching vibration of the phenolic O-H group. Upon complexation and deprotonation, this band typically disappears, providing strong evidence for coordination through the phenolate oxygen.

ν(C=N): The stretching vibration of the azomethine or oxime group (C=N) in the free ligand is observed at a specific frequency. This band shifts, usually to a lower frequency (downward shift), in the spectra of the complexes. orientjchem.org This shift confirms the coordination of the imine nitrogen to the metal ion.

New Bands (M-O and M-N): The formation of new, weaker bands in the far-infrared region of the spectra of the complexes can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. researchgate.net

| Assignment | Free Ligand | Metal Complex | Inference |

|---|---|---|---|

| ν(O-H) | ~3300-3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen. |

| ν(C=N) | ~1610-1620 | Shifted to lower frequency (~1570-1610) | Coordination of azomethine/oxime nitrogen. |

| ν(M-N) | - | ~500-570 | Formation of metal-nitrogen bond. |

| ν(M-O) | - | ~450-500 | Formation of metal-oxygen bond. |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about their geometry and the nature of the electronic transitions within the molecule.

Intra-ligand Transitions: High-intensity bands observed in the ultraviolet region are typically assigned to π→π* and n→π* electronic transitions within the aromatic ring and the C=N group of the ligand. These bands may undergo a shift upon complexation. ijcrt.org

Charge Transfer Transitions: The spectra of the complexes often show intense bands that are not present in the free ligand. These are attributed to ligand-to-metal charge transfer (LMCT) transitions. ijcrt.org

d-d Transitions: For complexes with d-block metals containing unpaired electrons, weaker absorption bands are often observed in the visible region. These bands correspond to electronic transitions between the d-orbitals of the central metal ion (d-d transitions). The position and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). For example, the UV-Visible spectrum of a Cu(II) complex might show a broad band around 625 nm, which is characteristic of a square-planar geometry. Similarly, Ni(II) complexes can exhibit bands that suggest a square planar or octahedral environment. ijser.in

| Metal Ion | Absorption Bands (nm) | Assignment | Proposed Geometry |

|---|---|---|---|

| Cu(II) | ~625 | ²B₁g → ²A₁g (d-d transition) | Square Planar |

| Ni(II) | ~512, ~684 | ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g (d-d transitions) | Square Planar |

| Mn(II) | ~801, ~758, ~608 | Spin-forbidden d-d transitions | Octahedral ijcrt.org |

| Co(II) | - | d-d transitions | Tetrahedral/Octahedral orientjchem.orgresearchgate.net |

| Zn(II) / Cd(II) | - | LMCT only (d¹⁰ configuration) | Tetrahedral ijcrt.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and square planar Pd(II), ¹H NMR spectroscopy can provide further proof of complex formation. The spectrum of the free ligand shows characteristic signals for the aromatic protons, the phenolic -OH proton, and the oxime proton. Upon complexation, the signal for the phenolic proton disappears. Furthermore, the signals for the aromatic and azomethine protons typically experience a downfield shift, indicating a change in the electronic environment upon coordination to the metal ion. orientjchem.org

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic configuration, spin state (high-spin or low-spin), and geometry. gcnayanangal.com The effective magnetic moment (μeff) is calculated from the measured susceptibility and is typically reported in Bohr Magnetons (B.M.). gcnayanangal.com

Diamagnetic Complexes: Complexes with no unpaired electrons (e.g., d¹⁰ ions like Zn(II) and Cd(II), or low-spin d⁸ ions in a square planar environment like Ni(II) and Pd(II)) are diamagnetic. They are repelled by a magnetic field and have a magnetic moment of 0 B.M. dalalinstitute.com A diamagnetic finding for a Ni(II) complex is strong evidence for a square planar geometry.

Paramagnetic Complexes: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. libretexts.org The measured magnetic moment can be used to infer the geometry. For instance, Cu(II) (d⁹) complexes typically exhibit a magnetic moment corresponding to one unpaired electron (~1.7-2.2 B.M.). High-spin octahedral Mn(II) (d⁵) complexes show moments around 5.9 B.M., corresponding to five unpaired electrons. ijcrt.org The magnetic moments for Co(II) (d⁷) and Ni(II) (d⁸) complexes can distinguish between different geometries; for example, octahedral Ni(II) complexes are paramagnetic with moments around 2.9–3.3 B.M., corresponding to two unpaired electrons. chemijournal.com

| Metal Ion | Configuration | μeff (B.M.) | No. of Unpaired Electrons | Inferred Geometry/Spin State |

|---|---|---|---|---|

| Mn(II) | d⁵ | ~5.7-5.9 | 5 | High-spin Octahedral ijcrt.org |

| Co(II) | d⁷ | ~3.9-4.7 | 3 | High-spin Tetrahedral/Octahedral orientjchem.orgresearchgate.net |

| Ni(II) | d⁸ | 0 (Diamagnetic) | 0 | Square Planar |

| Ni(II) | d⁸ | ~2.9-3.3 | 2 | Octahedral chemijournal.com |

| Cu(II) | d⁹ | ~1.6-1.8 | 1 | Square Planar/Distorted Octahedral |

| Zn(II) | d¹⁰ | Diamagnetic | 0 | Tetrahedral |

| Cd(II) | d¹⁰ | Diamagnetic | 0 | Tetrahedral orientjchem.org |

Electrochemical Behavior and Redox Properties of Complexes via Cyclic Voltammetry

The electrochemical properties of metal complexes derived from this compound and related ligands are frequently investigated using cyclic voltammetry (CV) to understand their redox behavior. sathyabama.ac.in This technique provides insight into the thermodynamics and kinetics of electron transfer processes involving the central metal ion. thepharmajournal.com By cycling the potential of a working electrode and measuring the resulting current, key parameters such as anodic peak potential (Epa), cathodic peak potential (Epc), and the separation between them (ΔEp) can be determined. sathyabama.ac.in

Studies on transition metal complexes with ligands structurally similar to this compound, such as Schiff bases derived from hydroxy-substituted benzaldehydes, reveal characteristic redox activities. thepharmajournal.com For instance, copper(II) complexes often exhibit a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. thepharmajournal.comanalis.com.my In a study of a Cu(II) Schiff base complex in DMSO, a reduction peak (Epc) was observed at 0.03 V vs. Ag/AgCl, with a corresponding oxidation peak (Epa) at 0.75 V upon the reverse scan. analis.com.my The large peak separation (ΔEp = 0.72 V) suggests a quasi-reversible process, where the electron transfer is coupled with structural rearrangements of the complex. analis.com.my

Similarly, Ni(II) and Fe(II) complexes also demonstrate metal-centered redox activity. A Ni(II) complex with a pyrazole-based ligand showed an oxidation peak at 0.71 V and a reduction peak at 0.12 V, attributed to the Ni(II)/Ni(I) couple. analis.com.my An Fe(II) complex in the same study displayed a redox couple for Fe(III)/Fe(II) with an oxidation peak at -0.67 V and a reduction peak at -0.47 V. analis.com.my The nature of these redox processes, whether reversible, quasi-reversible, or irreversible, is determined by the peak separation (ΔEp). A reversible one-electron process theoretically has a ΔEp of about 59 mV, while larger values indicate quasi-reversible or irreversible behavior, often influenced by the solvent and the ligand's ability to stabilize different oxidation states of the metal. thepharmajournal.com

| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (V) | Process Type | Reference |

|---|---|---|---|---|---|---|

| Cu(II) Complex | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | Quasi-reversible | analis.com.my |

| Fe(II) Complex | Fe(III)/Fe(II) | -0.67 | -0.47 | 0.20 | Quasi-reversible | analis.com.my |

| Ni(II) Complex | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | Quasi-reversible | analis.com.my |

Theoretical and Computational Studies of Metal-Ligand Interactions

Theoretical and computational methods, particularly Ligand Field Theory (LFT) and Molecular Orbital (MO) theory combined with Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of this compound metal complexes. wikipedia.orgresearchgate.net LFT, an extension of crystal field theory and MO theory, describes how the interaction between metal d-orbitals and ligand orbitals affects the d-orbital energies, leading to splitting. wikipedia.org The pattern of this splitting is determined by the geometry of the complex (e.g., octahedral, tetrahedral, square planar). wikipedia.org

In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.org The energy separation between these levels is the ligand field splitting parameter (Δo). The magnitude of Δo depends on the ligand's ability to donate electrons (its "field strength"), which influences properties like color and magnetic behavior. wikipedia.org

DFT calculations allow for a more detailed analysis of the metal-ligand bond. For complexes of 2,4-dihydroxybenzaldehyde oxime, a close analog, DFT studies using the B3LYP functional have been performed to optimize molecular geometries and analyze electronic properties. researchgate.net These calculations provide optimized structural parameters, including bond lengths and angles, which can be compared with experimental data. researchgate.net

Molecular orbital analysis focuses on the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. mdpi.com A small HOMO-LUMO gap suggests that the complex is more reactive and can be easily excited. mdpi.com In metal complexes of this compound, the HOMO is typically associated with the ligand and the metal d-orbitals, while the LUMO is often centered on the ligand's π* system or metal d-orbitals. The complexation of the ligand with a metal ion generally leads to a shift in the HOMO and LUMO energy levels, reflecting the formation of new molecular orbitals. analis.com.my

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| M-N Bond Length | Distance between metal and coordinating nitrogen atom | ~2.0 - 2.2 Å | researchgate.net |

| M-O Bond Length | Distance between metal and coordinating oxygen atom | ~1.9 - 2.1 Å | researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - | mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - | mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Small gap indicates higher reactivity | mdpi.com |

The stability of metal complexes in solution is quantitatively described by their stability constants (or formation constants, K), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s). ijrt.org These constants are crucial for understanding the behavior of complexes in various chemical and biological systems. iu.edu.sa Potentiometric titration is a primary experimental method used to determine proton-ligand and metal-ligand stability constants. ijrt.orgiu.edu.sa

Studies on a structurally similar ligand, N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide, determined in a 70:30 ethanol-water mixture, show the typical Irving-Williams order for divalent transition metals, where the stability of the complexes generally increases across the series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is largely attributed to the decrease in ionic radii and the increase in ligand field stabilization energy across the series. materialsciencejournal.org

By measuring stability constants at different temperatures, key thermodynamic parameters for complex formation—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be calculated using the following relationships:

ΔG = -RT lnK (where R is the gas constant and T is the temperature in Kelvin)

van't Hoff Equation: d(lnK)/dT = ΔH / RT²

A negative ΔG indicates a spontaneous complex formation process. The enthalpy change (ΔH) reflects the heat absorbed or released during bond formation, while the entropy change (ΔS) relates to the change in disorder of the system, often influenced by the release of solvent molecules from the metal's coordination sphere (the chelate effect). nih.govnih.gov Positive entropy values often drive the complexation process, especially for chelating ligands. iu.edu.sa

| Metal Ion | log K₁ | Reference |

|---|---|---|

| Cu(II) | 9.55 | researchgate.net |

| Co(II) | 7.75 | researchgate.net |

| Mn(II) | 6.85 | researchgate.net |

| Ni(II) | 6.65 | researchgate.net |

| Zn(II) | 6.55 | researchgate.net |

*Data for N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide in 70:30 ethanol-water. researchgate.net

Reactivity and Mechanistic Investigations of 4 Hydroxybenzaldehyde Oxime

Elucidation of Nucleophilic and Electrophilic Reaction Sites within the Molecule

4-Hydroxybenzaldehyde (B117250) oxime possesses a bifunctional nature, containing both a phenolic hydroxyl group and an oxime functionality, which dictates its reactivity. The molecule's reactive sites can be understood by examining its electronic properties.

Conversely, the molecule also exhibits electrophilic character. The carbon atom of the oxime group (C=N) is electron-deficient and thus susceptible to attack by nucleophiles. The aromatic ring, while generally electron-rich due to the hydroxyl group, can become electrophilic under certain reaction conditions, particularly at the ortho and para positions relative to the hydroxyl group. The interplay between these nucleophilic and electrophilic centers governs the diverse reactivity of 4-hydroxybenzaldehyde oxime. researchgate.netresearchgate.net

Advanced Studies on Rearrangement Reactions (e.g., Beckmann Rearrangement and its Variants)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. masterorganicchemistry.comwikipedia.org In the case of this compound, an aldoxime, the Beckmann rearrangement typically yields 4-hydroxybenzonitrile (B152051). scispace.com This reaction is generally catalyzed by acids, such as sulfuric acid, polyphosphoric acid, or hydrochloric acid, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group. wikipedia.org The rearrangement proceeds through a stereospecific mechanism where the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.org

Recent research has focused on developing milder and more efficient conditions for this transformation. For instance, the use of cyanuric chloride with zinc chloride as a co-catalyst has been shown to facilitate the Beckmann rearrangement under catalytic conditions. wikipedia.org Studies have demonstrated that the Beckmann rearrangement of this compound can proceed with high efficiency, in some cases achieving a 100% yield of 4-hydroxybenzonitrile under optimized, mild conditions. scispace.com The reaction's efficiency can be influenced by the choice of catalyst and solvent. wikipedia.org

The Beckmann rearrangement of this compound is a valuable synthetic tool, providing a direct route to 4-hydroxybenzonitrile, an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Oxidation and Reduction Pathways of the Oxime and Hydroxyl Functionalities

The oxime and hydroxyl groups of this compound can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound. Polyhydroxylated phenyl compounds, which share similarities with this compound, are known to undergo oxidation to form highly electrophilic quinone species. scispace.com This suggests that under certain oxidative conditions, the phenolic ring of this compound could be oxidized. The oxidation of the aldehyde precursor, 4-hydroxybenzaldehyde, is a known route to produce the corresponding carboxylic acid, although controlling the reaction to selectively yield the aldehyde can be challenging. google.com

Reduction: The oxime group can be readily reduced to form the corresponding amine, 4-aminomethylphenol. This reduction can be achieved using various reducing agents, such as zinc dust in acetic acid. iastate.edu This transformation is significant as it provides a pathway to amino-phenolic compounds, which are valuable in medicinal chemistry.

The hydroxyl group itself is generally stable to reduction under conditions used to reduce the oxime. However, under more forcing conditions, the phenolic hydroxyl group could potentially be removed.

Kinetic Studies on Reaction Rates and Catalysis of Oxime Formation under Physiological Conditions

The formation of oximes, including this compound, from an aldehyde and a hydroxylamine (B1172632) derivative is a reversible reaction that is highly dependent on the reaction conditions. diva-portal.org Under physiological conditions (neutral pH), the rate-limiting step is often the dehydration of the hemiaminal intermediate. researchgate.net

Influence of pH and Ionic Strength on Reaction Kinetics

The rate of oxime formation is significantly influenced by pH. diva-portal.org Acidic conditions generally accelerate the reaction by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water). researchgate.net However, at very low pH, the nucleophilicity of the hydroxylamine is reduced due to protonation, which can slow down the initial addition step. Therefore, an optimal pH, typically in the slightly acidic range, is often observed for oxime formation. diva-portal.org

Ionic strength also plays a role in the kinetics of oxime formation. Studies have shown that increasing the ionic strength of the solution can affect the reaction rate. nih.govindexcopernicus.comnih.gov While some reactions show a negligible effect of ionic strength, indicating a reaction between neutral molecules, others demonstrate a dependence that suggests the involvement of ionic species in the rate-determining step. indexcopernicus.com For oxime formation, changes in ionic strength can influence the activity of reactants and catalysts, thereby altering the reaction kinetics. nih.gov

Role of Carboxylate and Saline as Catalysts in Aqueous Media

Recent research has highlighted the catalytic role of certain species in accelerating oxime formation under physiological conditions. diva-portal.orgresearchgate.net

Saline: The presence of salts, such as sodium chloride (saline), has been found to accelerate oxime formation kinetics in a concentration-dependent manner under physiological conditions. researchgate.netresearchgate.net This effect is particularly relevant for bioconjugation reactions where mild and biocompatible catalysts are highly desirable. researchgate.net The proposed mechanism for salt catalysis involves the stabilization of the transition state of the rate-limiting dehydration step. researchgate.net

The catalytic effect of saline offers a simple and efficient method for promoting oxime ligation reactions for both aldehyde and keto substrates at physiological pH, making it a valuable tool in chemical biology and bioconjugation. researchgate.net

Interactive Data Table: Factors Influencing Oxime Formation

| Factor | Effect on Reaction Rate | Optimal Condition (General) | Reference |

| pH | Significantly influences the rate | Slightly acidic (e.g., pH 4.5) | diva-portal.org |

| Ionic Strength | Can alter reaction kinetics | Dependent on specific reaction | nih.gov |

| Carboxylate | Acts as a general base catalyst | Presence enhances rate | diva-portal.org |

| Saline (NaCl) | Accelerates kinetics | Concentration-dependent | researchgate.net |

Biological and Biomedical Research Applications of 4 Hydroxybenzaldehyde Oxime and Its Analogues

Comprehensive Evaluation of Antimicrobial Activities

The antimicrobial potential of 4-hydroxybenzaldehyde (B117250) oxime and its derivatives has been a significant area of study. Researchers have synthesized and evaluated various analogues, particularly oxime esters, to understand their efficacy against a spectrum of pathogenic microbes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of 4-hydroxybenzaldehyde oxime, notably its ester derivatives, have been assessed for their ability to inhibit the growth of various bacterial strains. A study involving a series of synthesized esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com The evaluation was conducted against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa and Klebsiella pneumoniae (Gram-negative bacteria). tandfonline.comtandfonline.com

Generally, oximes have shown more activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference is often attributed to the complex and largely impermeable cell wall and outer lipid membrane of Gram-negative bacteria, which can be less permeable to certain low-molecular-weight compounds. nih.gov While some higher molecular weight oximes have proven effective, the precise mechanism of their antibacterial action is not yet fully understood. nih.gov In one study, certain oxime esters of dihydrocumic acid showed better antibacterial activity against Gram-negative bacteria than the commercial agent bromogeramine. researchgate.net Terpolymers incorporating (E)-4-acetylpyridine oxime with 4-hydroxybenzaldehyde and formaldehyde (B43269) have also been shown to strongly inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria. tandfonline.com

Table 1: Antibacterial Activity of 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters Data represents the Minimum Inhibitory Concentration (MIC) in g/L.

| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |

| 3-ethoxy-4-hydroxybenzaldehyde oxime | >1 | >1 | >1 |

| Compound 3a | 0.5 | 1 | 1 |

| Compound 3b | 0.25 | 0.5 | 0.5 |

| Compound 3f | 0.062 | 0.125 | 0.125 |

| Compound 3n | 0.125 | 0.25 | 0.25 |

| Compound 3o | 0.062 | 0.125 | 0.125 |

| Source: Adapted from Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, Toxicological & Environmental Chemistry, 2016. tandfonline.com |

Antifungal Efficacy Against Pathogenic Fungi

The antifungal properties of this compound analogues have been extensively investigated. A series of 3-ethoxy-4-hydroxybenzaldehyde oxime esters were synthesized and evaluated for their in vitro antifungal activity against three plant pathogenic fungi: Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. tandfonline.comtandfonline.com The results showed that all synthesized ester compounds had better antifungal activity than the parent 3-ethoxy-4-hydroxybenzaldehyde oxime molecule. tandfonline.com Similarly, terpolymers containing this compound moieties have demonstrated strong inhibition against the growth of various fungi. tandfonline.com Other research has also noted the antifungal potential of 4-hydroxybenzaldehyde and its derivatives.

Table 2: Antifungal Activity of 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters Data represents the EC50 (half maximal effective concentration) in g/L.

| Compound | Rhizoctonia bataticola | Fusarium udum | Alternaria porii |

| 3-ethoxy-4-hydroxybenzaldehyde oxime (2) | 0.98 | 1.23 | 1.14 |

| Compound 3f | 0.07 | 0.11 | 0.09 |

| Compound 3n | 0.12 | 0.18 | 0.15 |

| Compound 3o | 0.11 | 0.15 | 0.13 |

| Compound 3q | 0.09 | 0.13 | 0.11 |

| Source: Adapted from Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, Toxicological & Environmental Chemistry, 2016. tandfonline.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For the esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, several structural features were found to influence their antimicrobial activity. tandfonline.comtandfonline.com Compounds with medium-length alkyl chains exhibited greater activity compared to those with long alkyl chains. tandfonline.comtandfonline.com Furthermore, the presence of an electron-donating group in the para position of the aryl ring was associated with the highest activity. tandfonline.comtandfonline.com

Investigation of Potential Mechanisms of Antimicrobial Action

The exact mechanisms by which this compound and its analogues exert their antimicrobial effects are not yet fully elucidated. nih.gov However, several potential modes of action have been proposed. The oxime group, along with the hydroxyl group on the benzaldehyde (B42025) moiety, contributes to the molecule's reactivity. The oxime group can act as a nucleophile, enabling it to engage in various chemical reactions, while the hydroxyl group can participate in hydrogen bonding, influencing biological interactions.

One specific target that has been identified for hydroxybenzaldoximes is 1-deoxy-d-xylulose (B118218) 5-phosphate (DXP) synthase, a key enzyme in the isoprenoid biosynthesis pathway in many pathogenic bacteria. nih.gov Trihydroxybenzaldoximes have been identified as reversible, low micromolar inhibitors that are competitive against one of the enzyme's substrates, d-glyceraldehyde (B118911) 3-phosphate (d-GAP). nih.gov This inhibition of an essential metabolic pathway presents a clear mechanism for antimicrobial action. nih.gov For other oxime derivatives, such as those of benzamidine, their antimicrobial activity against pathogens involved in periodontal disease has been noted, suggesting they may act as inhibitors for periodontitis. nih.govmdpi.com

Exploration of Other Bioactive Properties

Beyond their antimicrobial effects, researchers have begun to explore other potential therapeutic applications for this class of compounds.

Antiviral and Antitumor Potential

The broader class of oxime esters has been reported to possess potential antiviral and antitumor activities. researchgate.netmdpi.com While specific studies focusing solely on this compound are limited in this context, research on related structures provides a basis for future investigation. For instance, various oxime ester derivatives have been synthesized and evaluated for these properties. researchgate.netmdpi.com The structural features of these compounds, which can mimic natural substrates like purines, allow them to potentially interfere with the metabolic processes of cancer cells or the replication machinery of viruses. frontiersin.org For example, certain benzotriazole (B28993) derivatives have been designed as potential antiviral agents that act as false substrates for viral enzymes like helicase. frontiersin.org Similarly, ribonucleoside analogues of pyrimido[5,4-d]pyrimidines have demonstrated both antiviral and antitumor activity. nih.gov These findings suggest that this compound could serve as a valuable scaffold for developing novel antiviral and antitumor agents. researchgate.netmdpi.com

Herbicidal and Insecticidal Activities

Derivatives of this compound have been investigated for their potential as agrochemicals, with studies reporting both herbicidal and insecticidal properties. The versatile structure of oxime esters, which can be derived from 4-hydroxybenzaldehyde, allows for the exploration of a wide range of biological activities, including those relevant to crop protection. nih.govmdpi.com

Research into oxime esters has revealed their broad-spectrum bioactivities, which encompass herbicidal and insecticidal effects. mdpi.commdpi.comresearchgate.netresearchgate.net For instance, certain oxime ester derivatives have been synthesized and evaluated for these properties. nih.govresearchgate.net In the quest for new and effective agrochemicals, pyrazole (B372694) oxime derivatives have emerged as a significant class of compounds. nih.gov Some of these, which are structurally related to this compound, have demonstrated notable insecticidal activity against various pests. nih.gov

Specifically, novel isoxazole-containing pyrazole oxime derivatives have been synthesized and tested for their insecticidal effects. nih.gov Bioassays of these compounds have shown promising results against pests such as Aphis medicaginis, Mythimna separata, and Nilaparvata lugens. nih.gov For example, compounds 9c, 9h, 9u, and 9v in one study exhibited significant insecticidal activities against A. medicaginis. nih.gov Similarly, pyrazole oxime derivatives incorporating a 5-trifluoromethylpyridyl moiety have been synthesized, starting from 4-hydroxybenzaldehyde, and have shown potent insecticidal and acaricidal activities. nih.gov Several of these compounds resulted in 100% mortality against the diamondback moth (Plutella xylostella) at a concentration of 200 µg/mL. nih.gov

Furthermore, the development of pyriproxyfen (B1678527) derivatives containing an oxime ester group has been a subject of study. mdpi.comnih.gov These compounds have been screened for their insecticidal activities against species like the green peach aphid (Myzus persicae) and the diamondback moth (Plutella xylostella), with some derivatives showing activity comparable to or even exceeding that of the parent compound, pyriproxyfen. mdpi.com The synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, derived from L-tyrosine (which contains a 4-hydroxybenzyl group), has also yielded compounds with good herbicidal activity against various weeds. nih.gov

Mechanistic Biochemistry and Molecular Targeting

The biological activities of this compound and its analogues are underpinned by their interactions with specific molecular targets and their interference with fundamental biochemical pathways.

Enzyme Inhibition Studies (e.g., DXP Synthase Inhibition)

A significant area of research has been the investigation of this compound analogues as enzyme inhibitors. One key target is 1-deoxy-D-xylulose-5-phosphate synthase (DXP synthase), the first and rate-limiting enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria and parasites, making DXP synthase a promising target for novel antimicrobial agents. nih.gov

Studies have shown that trihydroxybenzaldoximes are reversible, low-micromolar inhibitors of DXP synthase. nih.gov These compounds act as D-GAP-competitive inhibitors, meaning they compete with the natural substrate D-glyceraldehyde 3-phosphate for binding to the enzyme's active site. nih.gov The inhibition is uncompetitive or noncompetitive with respect to the other substrate, pyruvate. nih.gov The discovery of hydroxybenzaldoximes as the first class of D-GAP-competitive inhibitors for DXP synthase has opened new avenues for mechanistic studies and the development of new antimicrobial drugs. nih.gov

In addition to DXP synthase, derivatives of 4-hydroxybenzaldehyde have been studied as inhibitors of other enzymes. For example, a series of novel 4-hydroxybenzaldehyde derivatives were synthesized and shown to inhibit the diphenolase activity of mushroom tyrosinase. nih.gov One derivative, bearing a dimethoxyl phosphate group, was found to be a particularly potent non-competitive inhibitor of this enzyme. nih.gov

Interference with Cellular Bioenergetics (e.g., Mitochondrial Respiration, Chloroplast Photophosphorylation)

The bioenergetic pathways of cells, such as mitochondrial respiration and photosynthesis, are also targets for this compound derivatives. Research has indicated that certain analogues can disrupt these vital processes.

For instance, 3,5-dibromo-4-hydroxybenzaldehyde (B181551) O-(2,4-dinitrophenyl)oxime has been shown to affect reactions in both mitochondria and chloroplasts. cambridge.orgcambridge.org In chloroplasts, this compound and related structures inhibit photoreduction and the coupled photophosphorylation when water is the electron donor. cambridge.org This suggests an interference with the electron transport chain in photosynthesis.

Studies on diphenylether herbicides, which share some structural similarities with derivatives of this compound, have also shed light on this mechanism. These herbicides primarily act as inhibitors of noncyclic electron transport and the associated photophosphorylation in chloroplasts, with a likely site of action near photosystem II. cambridge.org In mitochondria, some of these compounds inhibit electron transport with various substrates like malate, NADH, and succinate. cambridge.org The disruption of ATP generation through these mechanisms is thought to be a key factor in the phytotoxicity of these herbicides. cambridge.org

Other research has demonstrated that compounds like 4-hydroxynonenal (B163490) can directly impair mitochondrial function by reducing the efficiency of mitochondrial respiration and depleting the reserve energy capacity of the mitochondria. nih.gov While a different aldehyde, this highlights the potential for similar molecules to interfere with cellular energy production. Isolevuglandins, which are reactive aldehydes, and their adducts have also been shown to inhibit mitochondrial respiration, particularly by attenuating the activity of Complex I of the electron transport chain. nih.gov

Molecular Docking and Binding Mode Analysis with Biological Macromolecules (e.g., DNA, Proteins)

To understand the interactions of this compound and its analogues at the molecular level, computational methods such as molecular docking are employed. These studies help to visualize the binding modes of these small molecules with biological macromolecules like proteins and DNA, providing insights into their mechanisms of action. tandfonline.comnih.gov

Molecular docking studies have been performed on analogues such as 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime to investigate their binding with DNA and protein structures. tandfonline.comresearchgate.net These analyses aim to identify the most stable binding conformations and the types of interactions involved, such as hydrogen bonding and hydrophobic interactions. tandfonline.comresearchgate.net

In the context of enzyme inhibition, molecular docking can elucidate how an inhibitor fits into the active site of its target enzyme. For example, docking studies of 4-hydroxybenzaldehyde derivatives with tyrosinase have been conducted to explain their inhibitory activity. nih.gov Similarly, for newly synthesized chromone (B188151) congeners, docking studies have shown that the most active compounds bind strongly within the active pocket of the CDK4 enzyme through a combination of hydrophobic and hydrogen-bonding interactions. nih.gov

The interaction with DNA is another important aspect. Studies on 1,2,3-triazole derivatives have used molecular docking to confirm the binding mode with DNA, which in some cases is through intercalation between the base pairs. nih.gov The ability of a compound to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex is often used as experimental evidence for intercalative binding, which can then be supported by docking simulations. nih.gov

Rational Design and Synthesis of Bioactive Derivatives with Enhanced Efficacy or Selectivity

The development of new and improved bioactive compounds based on the this compound scaffold is an active area of research. This involves the rational design and synthesis of derivatives with the aim of enhancing their biological activity, selectivity, or other desirable properties.

A common strategy is to use 4-hydroxybenzaldehyde as a starting material or key intermediate in multi-step synthetic pathways. For example, it has been used in the synthesis of pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety. nih.govmdpi.com In this process, 4-hydroxybenzaldehyde is first reacted with 2-chloro-5-trifluoromethylpyridine to form an intermediate which is then further modified to produce the final target compounds. nih.govmdpi.com

The synthesis of isoxazole-containing pyrazole oxime derivatives also utilizes 4-hydroxybenzaldehyde in the preparation of key intermediates. nih.govresearchgate.net The designed molecules are then evaluated for their biological activities, such as insecticidal properties, to establish structure-activity relationships that can guide future design efforts. nih.gov

In another approach, this compound itself serves as a precursor for creating more complex molecules. For instance, it can be reacted with various acyl chlorides to produce a range of oxime esters. nih.gov This method was used to synthesize (E)-4-Hydroxybenzaldehyde-O-cyclohexanecarbonyloxime (OXIM-11), which was identified as a potent inhibitor of macrophage migration inhibitory factor (MIF). nih.gov The synthesis of 3-ethoxy-4-hydroxybenzaldehyde oxime esters is another example of creating a library of related compounds to screen for antifungal and antibacterial activities. nih.govresearchgate.net

The synthesis of terpolymers based on this compound has also been explored. researchgate.nettandfonline.com These polymers, created by condensation reactions with formaldehyde and substituted acetophenones, have shown promising antibacterial and antifungal activities. researchgate.net The design of such polymers aims to incorporate the bioactive oxime functionality into a larger macromolecular structure. tandfonline.com

The overarching goal of these synthetic efforts is to generate novel molecules with improved therapeutic or agrochemical potential. By systematically modifying the structure of this compound and its analogues, researchers can fine-tune their properties to achieve greater efficacy and selectivity for their intended biological targets.

Applications in Materials Science and Industrial Chemistry Utilizing 4 Hydroxybenzaldehyde Oxime Based Materials

Development of Advanced Polymeric Materials

Polymers derived from 4-hydroxybenzaldehyde (B117250) oxime exhibit notable thermal stability and functional properties, making them suitable for specialized applications. These characteristics are primarily established through condensation reactions, often with formaldehyde (B43269) and other comonomers, to produce terpolymers.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Degradation Kinetics of Oxime-Based Polymers

The thermal stability of polymers based on 4-hydroxybenzaldehyde oxime is a critical aspect of their characterization, providing insights into their performance at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate their thermal degradation and stability.

Research on terpolymers synthesized from the condensation of this compound, formaldehyde, and various substituted acetophenones reveals their thermal properties. Current time information in Bangalore, IN.nih.gov TGA curves for these resins typically show a multi-stage decomposition process. An initial weight loss observed at lower temperatures (up to 200°C) is generally attributed to the loss of moisture or trapped solvent molecules. Current time information in Bangalore, IN. The subsequent, more significant decomposition stages at higher temperatures (200-600°C) correspond to the cleavage of chemical bonds and the volatilization of lower molecular weight fragments. Current time information in Bangalore, IN. The final stage, occurring at temperatures above 600°C, usually leaves behind a residue of charred material. Current time information in Bangalore, IN.

DSC analysis provides further information on the thermal transitions of these polymers. For instance, in terpolymers of (E)-4-acetylpyridine oxime, 4-hydroxybenzaldehyde, and formaldehyde, DSC thermograms show a broad endothermic peak around 92.49°C, which is associated with the evaporation of water molecules. scilit.com The softening temperatures (Ts) for copolymers of this compound and formaldehyde have been recorded in the range of 100–165.8°C. nih.gov The kinetic parameters derived from these analyses are essential for understanding the degradation mechanism and predicting the material's lifetime under thermal stress. scilit.com

Interactive Table: Thermal Properties of this compound-Based Polymers

| Polymer System | Analysis Method | Key Findings | Reference |

| This compound-formaldehyde-acetophenone terpolymers | TGA | Initial decomposition at 200°C. Multi-stage degradation. | Current time information in Bangalore, IN.nih.gov |

| This compound-formaldehyde-acetophenone terpolymers | DSC | Softening temperatures (Ts) range from 100-165.8°C. | nih.gov |

| (E)-4-acetylpyridine oxime-4-hydroxybenzaldehyde-formaldehyde terpolymer | DSC | Endothermic peak at 92.49°C attributed to water evaporation. | scilit.com |

Investigation of Ion Exchange and Chelation Properties of Polymer Resins

Polymer resins synthesized using this compound demonstrate significant potential for environmental and industrial applications due to their ion exchange and chelation capabilities. The presence of hydroxyl and oxime groups in the polymer structure provides active sites for binding with metal ions.

Studies have shown that terpolymer resins derived from this compound can effectively chelate a variety of metal ions, including Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. Current time information in Bangalore, IN.chemdad.com The efficiency of metal ion uptake is typically evaluated using a batch equilibrium method, which measures the distribution of a metal ion between the polymer resin and an aqueous solution over a wide pH range and in media of varying ionic strengths. Current time information in Bangalore, IN.chemdad.com

The selectivity of these resins for specific metal ions is a key feature. For example, terpolymeric resins of p-hydroxybenzaldehyde, resorcinol, and formaldehyde have shown high selectivity for Cu²⁺, Zn²⁺, and Co²⁺ over other ions like Ni²⁺, Pb²⁺, and Cd²⁺. chemdad.com Similarly, resins based on 4-hydroxybenzaldehyde, biuret, and formaldehyde have demonstrated a higher selectivity for Hg²⁺ ions compared to Ni²⁺ and Pb²⁺, suggesting their utility in wastewater treatment and the recovery of valuable metals. rsc.orgresearchgate.net The presence of both oxygen and nitrogen atoms in the polymer backbone is believed to play a crucial role in the chelation process. rsc.orgresearchgate.net

Interactive Table: Chelation Properties of this compound-Based Resins

| Polymer Resin System | Target Metal Ions | Method of Study | Key Findings | Reference |

| This compound-formaldehyde-acetophenone | Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺ | Batch Equilibrium | Effective chelation across a wide pH range. | Current time information in Bangalore, IN. |

| p-hydroxybenzaldehyde-resorcinol-formaldehyde | Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺ | Batch Equilibrium | High selectivity for Cu²⁺, Zn²⁺, and Co²⁺. | chemdad.com |

| 4-hydroxybenzaldehyde-biuret-formaldehyde | Hg²⁺, Ni²⁺, Pb²⁺ | Batch Equilibrium | Higher selectivity for Hg²⁺ ions. | rsc.orgresearchgate.net |

Role as Key Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. cymitquimica.commyskinrecipes.com Its ability to be converted into other functional groups makes it a versatile precursor for more complex molecules.

Precursors for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

While not typically a direct component of final drug molecules, this compound is a precursor to key building blocks used in pharmaceutical synthesis. A significant application is its conversion to 4-cyanophenol (also known as p-hydroxybenzonitrile). chemicalbook.comepo.org This nitrile compound is a known precursor for the synthesis of the vasodilator Levcromakalim. chemdad.comchemicalbook.com The synthesis pathway involves the dehydration of the oxime to the nitrile, which then undergoes further chemical transformations to yield the final API.

Intermediates for Agrochemicals (e.g., Pesticides, Herbicides)